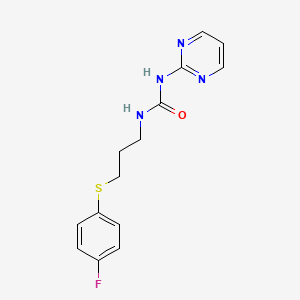

1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINZBQOMUMKJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with a suitable propyl halide under basic conditions.

Urea formation: The intermediate thioether is then reacted with an isocyanate derivative of pyrimidine to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. For example:

Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Receptor binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea and related compounds:

Table 1: Comparative Analysis of Urea and Thiadiazole Derivatives

Key Structural and Functional Differences

Core Heterocycle: The target compound features a pyrimidine ring, whereas analogs like 8d and IIf use thiadiazole or thienopyrimidine cores. Pyrimidine’s aromaticity may improve DNA/RNA target engagement compared to sulfur-rich thiadiazoles, which are more electronegative and rigid .

Substituent Effects: The 4-fluorophenylthio group in the target compound contrasts with 2,4-dichlorobenzylthio in the ED₅₀ = 2.70 μmol/kg analog. Chlorine substituents generally increase lipophilicity and potency but may reduce metabolic stability compared to fluorine .

Biological Activity: Thiadiazole-based ureas (e.g., ED₅₀ = 2.70 μmol/kg) show strong anticonvulsant activity, likely due to sodium channel modulation. In contrast, the thienopyrimidine-urea hybrid in exhibits antitumor effects (IC₅₀ = 0.081 μM), suggesting that pyrimidine derivatives may favor anticancer applications . The absence of a triazole or diethylamino group (as in 8d and ) in the target compound may limit antifungal or cytotoxic properties observed in those analogs .

Research Findings and Implications

- Anticonvulsant Potential: Thioether-linked urea derivatives with fluorophenyl groups (e.g., ED₅₀ = 2.70 μmol/kg) demonstrate efficacy in maximal electroshock (MES) tests, a benchmark for anticonvulsant drugs. The target compound’s propylthio linker may mimic this activity but requires validation .

- Antitumor Activity: Pyrimidine-containing ureas, such as the thienopyrimidine derivative (IC₅₀ = 0.081 μM), inhibit cancer cell proliferation via kinase or topoisomerase inhibition. The target compound’s pyrimidinyl group positions it as a candidate for similar mechanisms .

- Synthetic Flexibility : The propylthio linker in the target compound offers a modular platform for introducing varied substituents (e.g., halogens, heterocycles) to optimize pharmacokinetics .

Biological Activity

1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a fluorophenyl group, a thioether linkage, and a pyrimidine moiety, suggesting diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and other disease areas.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the thioether linkage followed by urea formation. Key steps include:

- Thioether Linkage Formation : Reacting 4-fluorothiophenol with a suitable propyl halide under basic conditions.

- Urea Formation : The intermediate thioether is reacted with an isocyanate derivative of pyrimidine to yield the final product.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways critical for various cellular processes.

Biological Activity

Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below are some findings related to the biological activity of this compound:

Anticancer Activity

A study demonstrated that derivatives of pyrimidine-based compounds possess notable cytotoxic effects against various cancer cell lines. For instance:

- Compounds similar in structure have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, indicating strong growth inhibition and potential for inducing apoptosis .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored:

- Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been associated with IC50 values as low as 0.95 nM in related studies .

Case Studies and Comparative Analysis

To further illustrate the biological activity of this compound, we can compare it with structurally related compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea | Structure | 0.03 | CDK2 Inhibition |

| 1-(3-(4-Methylphenyl)thio)-3-(pyrimidin-2-yl)urea | Structure | 0.01 | Anticancer Activity |

| 1-(3-(4-Fluorophenyl)thio)-3-(pyrimidin-2-yl)urea | Structure | TBD | TBD |

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(3-((4-fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea and analogous urea derivatives?

A key approach involves reacting a substituted pyrimidinylamine with an isocyanate or isothiocyanate derivative under anhydrous conditions. For example, in structurally similar compounds, amines (e.g., 3-(4-(dimethylamino)pyrimidin-2-yl)phenylamine) are coupled with fluorophenyl isocyanate in dichloromethane (DCM) to form the urea backbone . Purification typically employs Combiflash chromatography with gradients of ethyl acetate/hexanes, yielding solids with defined melting points (e.g., 202–205°C) . Optimization may require adjusting reaction stoichiometry, temperature (room temperature to reflux), and solvent polarity to enhance yield.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

1H NMR and high-resolution mass spectrometry (HRMS) are essential. For example, in analogous pyrimidinyl ureas, 1H NMR confirms the presence of aromatic protons (δ 6.8–8.5 ppm), urea NH signals (δ 8.0–9.5 ppm), and alkyl chain integration (e.g., propyl-thioether protons at δ 1.8–3.2 ppm) . HRMS validates the molecular ion ([M+H]+) with <5 ppm mass accuracy. Melting point analysis (e.g., 116–232°C in related compounds) further corroborates purity .

Advanced: How can researchers design experiments to evaluate the antitumor potential of this compound?

In vitro antiproliferative assays using cell lines (e.g., H460, HT-29, MDA-MB-231) are standard. A related urea derivative exhibited IC50 values of 0.058–0.23 µM across these lines, suggesting dose-response studies (0.01–100 µM) over 48–72 hours with MTT or resazurin assays . Include positive controls (e.g., cisplatin) and validate results via clonogenic assays. Mechanism-of-action studies may involve Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition profiling .

Advanced: What mechanistic hypotheses explain the bioactivity of urea derivatives containing pyrimidine and fluorophenyl motifs?

The pyrimidine ring may act as a hydrogen-bond acceptor, mimicking nucleobases to interfere with DNA repair or kinase ATP-binding pockets. Fluorophenyl groups enhance lipophilicity and metabolic stability, potentially improving membrane permeability. For example, Grignard reagent intermediates (e.g., in citalopram synthesis) highlight the role of fluorophenyl groups in modulating electronic effects and binding affinity .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Systematic variation of substituents on the pyrimidine (e.g., dimethylamino, pyrrolidinyl) and fluorophenyl (e.g., chloro, iodo, methoxy) moieties can identify critical pharmacophores . For instance, replacing 4-fluorophenyl with 4-iodophenyl in a related compound increased melting point (230–232°C), suggesting enhanced crystallinity and stability . Assess changes via IC50 comparisons and computational docking (e.g., AutoDock Vina) to predict target engagement.

Basic: What solubility and stability challenges are anticipated during formulation, and how can they be addressed?

The compound’s low solubility in aqueous buffers (due to aromatic and urea groups) may require co-solvents like DMSO or cyclodextrin inclusion complexes. Stability studies (e.g., HPLC monitoring under pH 1–9 and 25–40°C) can identify degradation pathways (e.g., hydrolysis of the urea bond). Lyophilization or storage at −20°C in inert atmospheres is recommended .

Advanced: How can X-ray crystallography contribute to understanding this compound’s binding mode?

Co-crystallization with target proteins (e.g., kinases, receptors) reveals binding interactions. For example, a crystallographic study of 2-(4-fluorophenyl)-3-(4-pyridinyl)acridine showed π-π stacking between fluorophenyl and active-site residues, guiding rational design . Synchrotron radiation (λ = 0.9–1.0 Å) and refinement software (e.g., PHENIX) are critical for resolving electron density maps .

Advanced: How should researchers address contradictions in biological data across similar compounds?

Discrepancies in IC50 values (e.g., 0.058 µM vs. 0.23 µM in HT-29 vs. MDA-MB-231) may arise from cell-specific uptake or off-target effects. Validate via orthogonal assays (e.g., siRNA knockdown of suspected targets) and pharmacokinetic profiling (plasma protein binding, metabolic stability in microsomes) . Cross-reference synthetic routes to rule out impurities—e.g., Combiflash-purified compounds show higher reproducibility than crude products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.